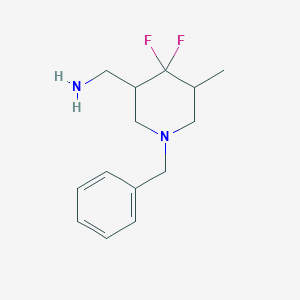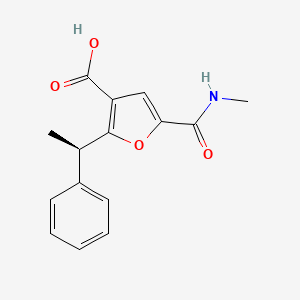
(R)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a furan ring substituted with a methylcarbamoyl group and a phenylethyl group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a suitable phenylethyl precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by their coupling and subsequent purification. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced separation techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3,4-dicarboxylic acid derivatives, while reduction can produce furan-3-carbinol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
- (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
- 5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid (racemic mixture)
- 5-(Carbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
Uniqueness: The ®-enantiomer of this compound is unique due to its specific three-dimensional arrangement, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
5-(methylcarbamoyl)-2-[(1R)-1-phenylethyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(10-6-4-3-5-7-10)13-11(15(18)19)8-12(20-13)14(17)16-2/h3-9H,1-2H3,(H,16,17)(H,18,19)/t9-/m1/s1 |
InChI Key |
IGXNISJKPFKHHH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethynyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B12981689.png)

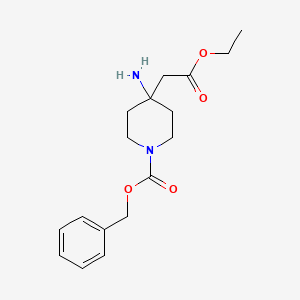

![tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12981702.png)

![(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12981713.png)
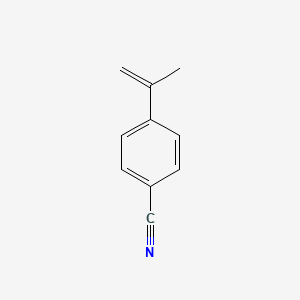

![tert-Butyl (R)-8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12981742.png)
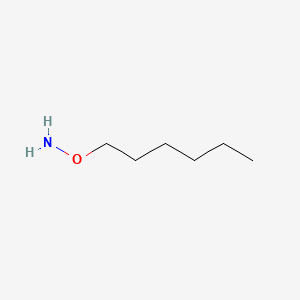
![(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12981755.png)

